Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate” is a complex organic compound that contains several functional groups, including a thiophene ring, a pyridazine ring, and an amide group . Thiophene is a five-membered ring with one sulfur atom . Pyridazine is a six-membered ring with two nitrogen atoms . The amide group (-CONH2) is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an amide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Mechanism of Action
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to target multiple cellular pathways involved in cancer development and progression. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also activates the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and oxidative stress in cancer cells. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is its potent anticancer activity. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the synthesis of this compound is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.
Future Directions
Future research on Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate could focus on its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anticancer activity and to optimize its pharmacokinetic properties. The development of novel analogs of this compound could also be explored to enhance its potency and selectivity for cancer cells.
Synthesis Methods
The synthesis of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate involves the reaction of 2-amino-6-(thiophene-2-carboxamido)pyridazine with methyl 4-chloro-3-nitrobenzoate, followed by reduction of the nitro group to an amino group and subsequent acylation with thioacetic acid. The final product is obtained after methylation of the amino group with methyl iodide.
Scientific Research Applications
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWHXNZWDGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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